The synthesis of sertraline hydrochloride involves several key steps, typically starting from 4-(3,4-dichlorophenyl)-1,2,3,4-tetralone. Two notable methods of synthesis are highlighted:
These methods emphasize efficiency and safety by reducing hazardous materials and improving yield through optimized conditions.
Sertraline hydrochloride features a complex molecular structure characterized by a tetralin core with multiple functional groups. Its molecular formula is ·HCl, indicating the presence of two chlorine atoms and a nitrogen atom within its structure. The compound exhibits chirality, with its active form being the cis isomer, which has been shown to be more effective in therapeutic applications.
The structural analysis can be further detailed using techniques such as X-ray diffraction and infrared spectroscopy, which confirm the polymorphic forms and purity of synthesized sertraline hydrochloride .
Sertraline undergoes various chemical reactions during its synthesis and application:
Sertraline acts primarily by inhibiting the reuptake of serotonin at synaptic clefts in the brain. This mechanism involves:
This mechanism underlies its classification as an SSRI and accounts for its therapeutic effects in treating various mood disorders .
Sertraline hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
Sertraline hydrochloride has a broad range of scientific applications:
Sertraline hydrochloride (SERT·HCl), chemically designated as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminium chloride, has the molecular formula C₁₇H₁₈Cl₃N and a molecular weight of 342.69 g/mol [1] [3] [8]. The molecule features two chiral centers at positions 1 and 4 of the tetrahydronaphthalene ring, resulting in four possible stereoisomers. Only the (1S,4S) enantiomer exhibits clinically significant pharmacological activity as a selective serotonin reuptake inhibitor (SSRI) [1] [8]. The crystal structure (orthorhombic system, space group P2₁2₁2₁) reveals a hydrophobic phenyl ring with meta- and para-chlorine substitutions, a partially saturated naphthalene moiety, and a protonated secondary amine group that forms an ionic bond with the chloride anion [1]. This specific stereochemistry is critical for binding to the serotonin transporter (SERT), as the (1R,4R) enantiomer is pharmacologically inert [1] [6].
Sertraline hydrochloride’s aqueous solubility is highly dependent on pH and ionization state. As a weak base with a pKₐ of 9.16 ± 0.02 (determined potentiometrically), it exists predominantly (>98%) in its protonated form at physiological pH (7.4) [1] [4] [10]. This protonation enhances water solubility to 4.30 mg/mL (25°C), a significant increase from sertraline free base’s solubility of 0.002 mg/mL [1] [4]. The hydrochloride salt form provides a thermodynamic solubility of 4.24 mg/mL in water/methanol mixtures [10]. However, solubility decreases sharply in alkaline environments due to deprotonation and precipitation of the lipophilic free base (log P = 5.1) [4] [5]. In simulated gastric fluid (pH ~1.2–3.0), high solubility is maintained, facilitating absorption. The table below summarizes key solubility parameters:
Table 1: Solubility and Ionization Properties of Sertraline Hydrochloride
Property | Value | Conditions | Source |
---|---|---|---|
pKₐ | 9.16 ± 0.02 | Water/methanol mixture | [10] |
Aqueous Solubility | 4.30 mg/mL | 25°C, pH < 4 | [1] |
Free Base Solubility | 0.002 mg/mL | 25°C, pH 7.4 | [1] |
Log P (Octanol/Water) | 5.1 | Protonated form | [4] |
% Protonation at pH 7.4 | >98% | Physiological pH | [1] |
Sertraline hydrochloride exhibits complex solid-state behavior with multiple polymorphic forms reported. Crystallographic studies (CCDC 136708) confirm it crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell dimensions a = 10.48 Å, b = 12.67 Å, c = 23.95 Å, and four molecules per asymmetric unit [1] [6]. The crystal lattice is stabilized by N⁺–H···Cl⁻ hydrogen bonds (2.87–2.92 Å), van der Waals interactions, and hydrophobic packing of the dichlorophenyl and naphthalene moieties [1] [6]. Hirshfeld surface analysis reveals that H···Cl (33.5%) and H···H (47.2%) contacts dominate the intermolecular interactions [1]. Polymorphism is a significant concern: at least five anhydrous polymorphs and several hydrates have been identified, differing in melting points, thermodynamic stability, and dissolution rates [6]. Form I (thermodynamically stable) melts at 243–246°C, while metastable forms (e.g., Form II) display lower melting points and higher dissolution rates but are prone to conversion under humidity or mechanical stress [6]. Inclusion complexes with β-cyclodextrin (1:1 stoichiometry) alter solid-state properties, converting crystalline sertraline to an amorphous phase with enhanced dissolution [5] [9].
Table 2: Polymorphic Forms of Sertraline Hydrochloride
Polymorph | Stability | Melting Point (°C) | Key Characteristics |
---|---|---|---|
Form I | Thermodynamic | 243–246 | Orthorhombic, stable under ambient conditions |
Form II | Metastable | 230–233 | Higher dissolution rate, converts to Form I |
Hydrate A | Variable | Decomposes | Loses water above 40°C, forms amorphous phase |
β-CD Complex | Amorphous | N/A | 1:1 stoichiometry, enhanced solubility |
Sertraline hydrochloride demonstrates pH-dependent stability. In acidic conditions (pH < 4), the protonated form is resistant to oxidation due to electron-withdrawing effects of the ammonium group [1] [4]. However, in neutral-to-alkaline environments, deprotonation facilitates oxidation, forming degradation products like ketones and hydroxylated derivatives [1] [7]. Solid-state stability is compromised by humidity; moisture sorption above 80% RH induces deliquescence and hydrolysis [6]. Photostability studies show degradation under UV light (λ > 300 nm), necessitating light-protected packaging [1].
In physiological environments, the hydrochloride salt converts to the free base in intestinal fluid (pH ~6.8), reducing solubility and potentially causing aggregation [4] [5]. Metabolism involves hepatic CYP450-mediated N-demethylation to desmethylsertraline (primary metabolite) and hydroxylation, with less than 0.2% excreted unchanged in urine [1] [8]. Environmental stability is low: sertraline persists in aquatic systems (half-life >30 days), where it bioaccumulates in organisms like Carassius auratus, with highest concentrations in the liver (bioconcentration factor >500) [1] [7]. This environmental persistence is attributed to resistance to microbial degradation and adsorption to organic sediments [1] [7].
Protonation of the aliphatic amine group governs sertraline’s physicochemical behavior. The pKₐ (9.16) indicates high basicity, favoring protonation in the stomach (pH 1–3) and blood (pH 7.4) [1] [4] [10]. Molecular electrostatic potential (MEP) surfaces reveal the highest positive charge density at the protonated nitrogen, making it susceptible to nucleophilic attack [1]. Fukui function analysis identifies the dichlorophenyl ring as the preferred site for electrophilic reactions [1].
pH-dependent solubility profiles show a 2,150-fold difference between pH 1 (high solubility) and pH 7 (low solubility) [1] [4]. This impacts bioavailability: at gastric pH, high solubility facilitates dissolution, but intestinal pH shifts promote precipitation. Computational studies (DFT/M06-2X) confirm protonation increases molecular polarity (dipole moment Δμ = +3.2 D), enhancing water interactions [1]. Frontier molecular orbital (FMO) analysis indicates protonation lowers the HOMO-LUMO energy gap (ΔE = 5.23 eV vs. 6.01 eV for free base), increasing chemical reactivity [1]. The table below outlines pH-dependent protonation states:
Table 3: Protonation States and Solubility Across pH Ranges
pH Range | Dominant Species | Solubility (mg/mL) | Biological/Environmental Relevance |
---|---|---|---|
< 4.0 | Protonated (SERTH⁺) | 4.24–4.30 | Gastric fluid; rapid dissolution |
5.0–6.0 | Mixed | 0.05–0.10 | Duodenum; precipitation risk |
7.0–7.4 | >98% Protonated | 0.002 (free base) | Systemic circulation; protein binding |
> 8.0 | Free base | <0.001 | Intestinal lumen/environment; low solubility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7